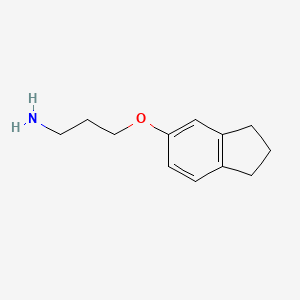

3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine

Description

3-(2,3-Dihydro-1H-inden-5-yloxy)propan-1-amine is a secondary amine featuring a 2,3-dihydroindene (indane) core linked via an ether oxygen to a three-carbon amine chain. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (estimated).

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-6,9H,1-4,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARJXLRDMMAHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indene derivative is replaced by the amine group, forming the desired ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or secondary amines.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

Industry: It can be used in the production of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological activity. The indene moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Indane vs. Indoline Derivatives

- Target Compound : 3-(2,3-Dihydro-1H-inden-5-yloxy)propan-1-amine (indane core).

- Pharmacological Relevance: Indoline derivatives are intermediates for disubstituted methanamines with reported biological activity, such as receptor modulation .

(b) Indane vs. Benzazepine Derivatives

- Analog : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (CAS 50-49-7) .

- Structural Difference : A larger dibenzazepine core with a seven-membered ring and dimethylamine substituent.

- Functional Impact : The extended aromatic system and tertiary amine group may enhance lipophilicity (logP) and CNS penetration.

Side Chain Modifications

(a) Propan-1-amine vs. Propan-2-amine

- Analog : 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 13396-94-6) .

- Structural Difference : Branched methyl group at the amine-bearing carbon (propan-2-amine).

- Impact on Properties : Increased steric hindrance may reduce metabolic oxidation but improve binding selectivity.

(b) Nitro-Substituted Derivatives

- Analog: 3-(2,3-Dihydro-1H-inden-5-yloxy)-5-nitroaniline (C₁₅H₁₄N₂O₃) . Structural Difference: Nitro group (-NO₂) on the aniline ring.

Complexity and Pharmacological Potential

- Analog: 3-[4-(2,3-Dihydro-1H-indol-5-yl)-2-({[3-(piperazin-1-yl)propyl]amino}methyl)phenoxy]propan-1-amine (CAS 1013224-89-9) . Structural Additions: Piperazine and phenoxy groups introduce multiple hydrogen-bonding sites and flexibility.

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods (e.g., AlogP).

Biological Activity

Overview

3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine is an organic compound characterized by an indene moiety linked to a propan-1-amine group through an ether linkage. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications in enzyme studies and receptor interactions.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,3-dihydro-1H-inden-5-ol and 3-chloropropan-1-amine under basic conditions. This reaction leads to the formation of the desired ether linkage, which is crucial for the compound's biological activity .

The biological activity of this compound is primarily attributed to its amine functionality, which allows it to engage in hydrogen bonding and ionic interactions with various molecular targets such as enzymes and receptors. The indene structure may enhance its binding affinity and specificity, making it a valuable candidate for further pharmacological investigation .

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activity, particularly in studies focusing on acetylcholinesterase (AChE) and monoamine oxidases (MAOs). The compound's amine group plays a critical role in modulating these enzymes, which are significant in neurodegenerative disease pathways .

In a comparative study, various derivatives of the indene structure were synthesized and evaluated for their inhibitory effects on AChE and MAOs. Results showed that certain derivatives exhibited potent inhibition with IC50 values comparable to established inhibitors like Selegiline .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the indene moiety can significantly impact its biological efficacy. For instance, variations in the alkyl chain length and functional groups attached to the indene ring were shown to alter the inhibition potency against AChE and MAOs .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. The compound demonstrated a capacity to reduce oxidative stress markers and improve cell viability in PC12 cells exposed to neurotoxic agents. This suggests potential therapeutic implications for conditions such as Alzheimer's disease .

Case Study 2: In Vivo Toxicity Assessment

In vivo toxicity assessments were conducted using murine models to evaluate the safety profile of this compound. Results indicated no acute toxicity at doses up to 2500 mg/kg, highlighting its potential as a safe therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 Values |

|---|---|---|---|

| 3-(2,3-dihydro-1H-indol-5-yloxy)propan-1-amines | Indole derivative | AChE inhibitor | Varies |

| (2S)-2-(2,3-Dihydro-1H-indene)propan-1-amines | Chiral amine | MAO-B inhibitor | Comparable to Selegiline |

The comparative analysis shows that while similar compounds exhibit biological activities, the unique ether linkage and amine functionality of 3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amines contribute distinct properties that may enhance its therapeutic potential.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 5-hydroxyindane with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization strategies include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity .

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of 5-hydroxyindane to 3-chloropropan-1-amine) to minimize side products .

How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability tests via HPLC every 3 months are recommended .

- Disposal : Neutralize with dilute HCl before incineration, adhering to local hazardous waste regulations .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.8–2.1 ppm (methylene groups) and δ 6.7–7.2 ppm (aromatic protons). ¹³C NMR confirms the ether linkage (C-O at ~70 ppm) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ at m/z 206) verifies molecular weight.

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1100 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Questions

How can computational chemistry be applied to predict the reactivity and reaction pathways of this compound?

Methodological Answer:

- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for key reactions (e.g., hydrolysis) .

- Pathway Analysis : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate catalytic cycles in enantioselective synthesis. Compare computed activation energies with experimental kinetic data to validate pathways .

What strategies can be employed to resolve contradictory data in the determination of the compound's biological activity?

Methodological Answer:

- Dose-Response Validation : Repeat assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) with triplicate measurements to rule out false positives/negatives .

- Structural Confirmation : Cross-validate using X-ray crystallography or NOESY NMR to confirm binding modes and rule out conformational artifacts .

- Meta-Analysis : Compare results with structurally analogous amines (e.g., indane derivatives) to identify trends in activity .

What are the key considerations in designing a catalytic system for the enantioselective synthesis of this amine?

Methodological Answer:

- Chiral Ligand Selection : Screen ligands like BINAP or Salen for asymmetric induction in Pd- or Cu-catalyzed couplings. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Effects : Test polar aprotic solvents (e.g., THF, DCM) to stabilize transition states. Additives like molecular sieves can improve selectivity .

- Kinetic Resolution : Optimize temperature (0–25°C) and catalyst loading (1–5 mol%) to favor the desired enantiomer while suppressing racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.